ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride
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Overview
Description
Ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of ethyl piperidine-3-carboxylate, followed by its reaction with hydrazine derivatives to form the pyrazole ring .
Industrial Production Methods
Industrial production of piperidine derivatives often involves catalytic hydrogenation, cyclization, and other multi-component reactions. The use of transition metal catalysts such as rhodium, cobalt, and nickel is common in these processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen or the pyrazole ring
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, alkyl halides, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases, such as hypertension and neurological disorders.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl piperidine-3-carboxylate: A precursor in the synthesis of the target compound.
1,4-Disubstituted piperidines: These compounds share the piperidine core and exhibit similar biological activities
Uniqueness
Ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride is unique due to the presence of both piperidine and pyrazole moieties, which contribute to its diverse chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H18ClN3O2 |
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Molecular Weight |
259.73 g/mol |
IUPAC Name |
ethyl 5-piperidin-3-yl-1H-pyrazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-2-16-11(15)9-7-13-14-10(9)8-4-3-5-12-6-8;/h7-8,12H,2-6H2,1H3,(H,13,14);1H |
InChI Key |
VNFBNCVHYSRZCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C2CCCNC2.Cl |
Origin of Product |
United States |
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